[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine
Description
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUQVKXTZPBQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with formic acid to yield the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the methanamine group under basic conditions.
Major Products
Oxidation: Formation of [3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine.
Reduction: Formation of partially or fully reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Antimicrobial Activity: The 4-methoxyphenyl group in the target compound likely enhances electron density, improving interactions with bacterial enzymes or membranes. Similar derivatives with electron-rich substituents (e.g., furan, thiophene) exhibit potent activity against S. aureus (MIC: 5.2–6.1 µM), approaching ciprofloxacin’s efficacy (4.7 µM) . Thioether linkages (e.g., in ’s compound) improve activity against P. aeruginosa (MIC: 31.25 µg/mL), suggesting that sulfur-containing substituents enhance Gram-negative targeting .
Triazole Isomerism and Heterocyclic Variants :
- 1,2,4-Triazoles generally exhibit stronger antimicrobial activity compared to 1,2,3-triazoles due to better stability and hydrogen-bonding capacity .
- Oxadiazole analogs (e.g., ) show divergent activity profiles, often targeting kinases or viral proteases rather than bacteria .
Role of Methoxy Groups :
- Methoxy-substituted triazoles (e.g., ) demonstrate enhanced antifungal activity, attributed to improved lipophilicity and membrane penetration .
Pharmacological Potential and Limitations
- aureus and P. aeruginosa, though empirical testing is needed.
- Solubility Considerations : The hydrochloride salt form (CID 50877174) may address solubility challenges common to hydrophobic triazoles .
Biological Activity
The compound [3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, supported by relevant research findings and data.
1. Chemical Structure and Properties
The compound can be structurally represented as follows:
The presence of the methoxy group at the para position of the phenyl ring is significant for its biological activity.
2. Antibacterial Activity
Research indicates that triazole derivatives exhibit promising antibacterial effects. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentration (MIC) values as low as 0.4 µM against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| Compound 1 | <8 | S. cerevisiae |
| Compound 2 | 0.4-0.8 | S. aureus |
| Compound 3 | 6.3 | E. faecalis |
These findings suggest that this compound may also possess similar antibacterial properties due to the structural similarities with other effective triazole compounds.
3. Antiviral Activity
Triazole derivatives have been evaluated for their antiviral properties against various viruses. In a recent study, compounds with similar structures demonstrated significant virucidal activity against influenza virus strains, indicating potential as therapeutic agents .
Table 2: Virucidal Activity Against Influenza Virus
| Compound | Dose (mg/chicken embryo) | Infectivity Reduction (%) |
|---|---|---|
| Compound A | 0.4 | >90 |
| Compound B | 0.6 | >85 |
The presence of electron-donating groups like methoxy enhances the antiviral efficacy, making the compound a candidate for further investigation in antiviral drug development.
4. Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, certain triazolium salts have shown significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range .
Table 3: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound X | H460 (Lung Cancer) | 7.69 |
| Compound Y | HL-60 (Leukemia) | 3.4 |
| Compound Z | MDAMB-231 | 60.1 |
These results indicate that this compound could exhibit similar anticancer properties due to its structural characteristics.
5. Case Studies
A notable case study involved the synthesis and evaluation of triazole derivatives for their therapeutic potential in cancer treatment. The study revealed that modifications to the triazole ring significantly impacted biological activity, emphasizing structure-activity relationships (SAR) .
Case Study Summary:
- Objective: To synthesize and evaluate new triazole derivatives.
- Methodology: Synthesis followed by biological assays.
- Findings: Several derivatives exhibited potent anticancer activity with a favorable safety profile.
Q & A
Q. Basic
- NMR (¹H/¹³C): Confirm the methoxyphenyl (δ 3.8 ppm for OCH₃) and triazole protons (δ 8.2–8.5 ppm). Methanamine protons appear as a singlet near δ 3.5 ppm .
- X-ray Crystallography: Resolve tautomerism in the triazole ring (1H vs. 4H forms) and confirm hydrogen bonding patterns (e.g., N–H⋯N interactions) .
- Mass Spectrometry (HRMS): Validate molecular weight (calc. for C₁₀H₁₁N₄O: 215.0933) .
How does the methoxyphenyl substituent influence biological activity compared to other aryl groups?
Basic
The 4-methoxyphenyl group enhances lipophilicity, improving membrane permeability in antimicrobial assays. In comparative studies:
- Antimicrobial Potency: Methoxyphenyl derivatives show 2–4× higher MIC values against S. aureus than unsubstituted phenyl analogs due to enhanced membrane interaction .
- Electron-Donating Effects: The methoxy group stabilizes charge-transfer interactions in enzyme inhibition assays (e.g., COX-2) .
What strategies are employed to analyze structure-activity relationships (SAR) for triazole derivatives?
Q. Advanced
- Systematic Substituent Variation: Synthesize analogs with halogens, alkyl chains, or heteroaryl groups at the 3- and 5-positions of the triazole .
- Bioactivity Profiling: Test against bacterial/fungal strains (e.g., E. coli, C. albicans) and cancer cell lines (e.g., MCF-7), correlating logP values with IC₅₀ .
- Computational Docking: Use AutoDock Vina to predict binding affinities for targets like CYP51 (fungal sterol biosynthesis) .
How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. Advanced
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic attack sites .
- Molecular Dynamics (MD): Simulate ligand-receptor stability (e.g., 50 ns simulations for EGFR kinase) to assess binding mode retention .
- ADMET Prediction: Use SwissADME to prioritize derivatives with favorable bioavailability (TPSA < 90 Ų, logS > -4) .
What challenges arise in solubility optimization, and how are they addressed?
Q. Advanced
- Low Aqueous Solubility: The triazole core and methoxyphenyl group contribute to hydrophobicity (logP ~2.5). Solutions include:
- Salt Formation: Prepare hydrochloride salts (increase solubility by 10× in PBS) .
- Nanoformulation: Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) .
How should researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Statistical Validation: Apply Grubbs’ test to identify outliers in dose-response datasets .
- Assay Standardization: Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Meta-Analysis: Pool data from ≥3 independent studies (e.g., IC₅₀ values) and calculate weighted means .
What protocols ensure safe handling and toxicological assessment?
Q. Basic
- Acute Toxicity: Follow OECD 423 guidelines (oral LD₅₀ in rats: >500 mg/kg) .
- Protective Measures: Use nitrile gloves, fume hoods, and closed-system reactors to avoid inhalation .
- Waste Disposal: Neutralize acidic/basic byproducts before incineration .
Are there non-pharmaceutical applications for this compound?
Q. Advanced
- Agrochemicals: Act as a precursor for fungicides targeting Fusarium species in crops .
- Coordination Chemistry: Form stable Cu(II) complexes for catalytic oxidation reactions (TOF up to 1,200 h⁻¹) .
How does crystallography inform tautomeric stability and reactivity?
Advanced
X-ray structures reveal the 1H-tautomer predominates in solid state, stabilized by intramolecular N–H⋯O hydrogen bonds (2.8 Å). Tautomeric switching to the 4H-form in solution increases electrophilicity at C5, enhancing reactivity in Suzuki couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
